molecular formula C12H13N3OS B286945 N,4-dimethyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide

N,4-dimethyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B286945
M. Wt: 247.32 g/mol
InChI Key: QYIJJWWBQSGELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4-dimethyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide, also known as DMTC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. DMTC belongs to the class of thiadiazole derivatives, which have been extensively studied for their pharmacological activities such as anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is believed to act through various pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. N,4-dimethyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
N,4-dimethyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, the regulation of blood glucose levels, and the improvement of cognitive function. N,4-dimethyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has been reported to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases, including cancer, diabetes, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N,4-dimethyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has several advantages and limitations for lab experiments. One of the advantages is its low toxicity and high solubility, which makes it easy to administer and study in animal models. However, one of the limitations is its low stability in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N,4-dimethyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide. One of the future directions is to investigate its potential use as a therapeutic agent for various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Another future direction is to explore its potential use as a neuroprotective agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of N,4-dimethyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide and its potential interactions with other drugs.

Synthesis Methods

The synthesis of N,4-dimethyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide can be achieved through various methods, including the reaction of 3-methylbenzoyl chloride with thiosemicarbazide followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 3-methylbenzohydrazide with carbon disulfide and then with phosphorus oxychloride.

Scientific Research Applications

N,4-dimethyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential therapeutic properties in various scientific research studies. One study reported that N,4-dimethyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide exhibited significant anti-inflammatory and analgesic effects in animal models, indicating its potential use as a painkiller and anti-inflammatory drug. Another study showed that N,4-dimethyl-N-(3-methylphenyl)-1,2,3-thiadiazole-5-carboxamide exhibited potent anticancer activity against various cancer cell lines, suggesting its potential use in cancer therapy.

properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

N,4-dimethyl-N-(3-methylphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C12H13N3OS/c1-8-5-4-6-10(7-8)15(3)12(16)11-9(2)13-14-17-11/h4-7H,1-3H3

InChI Key

QYIJJWWBQSGELB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N(C)C(=O)C2=C(N=NS2)C

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)C2=C(N=NS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.